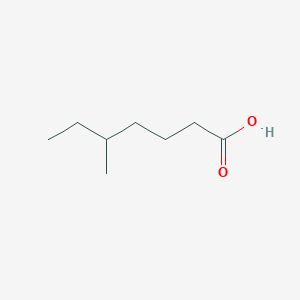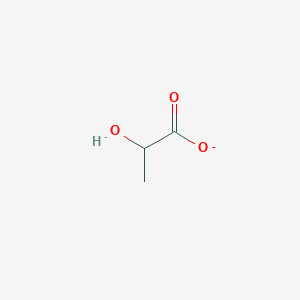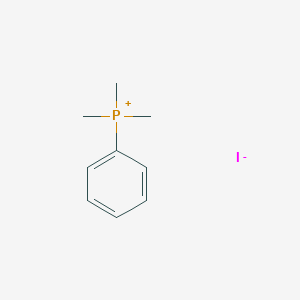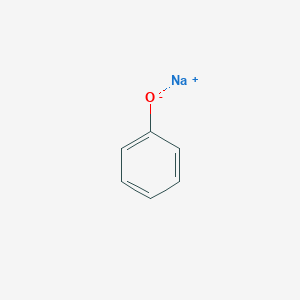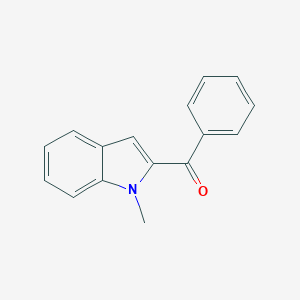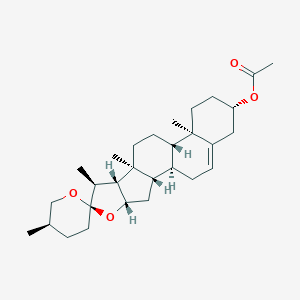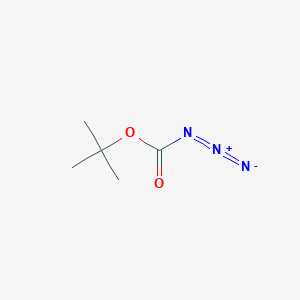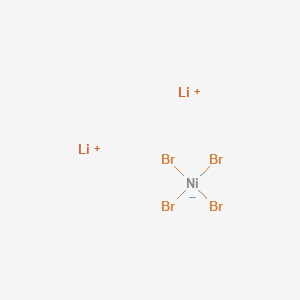
Dilithium tetrabromonickelate(II) solution
Übersicht
Beschreibung
Dilithium tetrabromonickelate(II) solution is a chemical compound with the linear formula Li2NiBr4 . It is a clear dark blue solution that is typically prepared in tetrahydrofuran (THF) . It is used as a catalyst and reagent in various chemical reactions .
Synthesis Analysis
The synthesis of Dilithium tetrabromonickelate(II) involves stirring anhydrous Lithium Bromide (6.96 g, 0.08 mol) and Nickel(II) Bromide (8.72 g, 0.04 mol) in dry THF (95 mL) at 25°C . After 48 hours, the stirring is stopped and undissolved solids are allowed to settle . The resulting clear dark blue solution is about 0.4M in Li2NiBr4 .
Molecular Structure Analysis
The molecular structure of Dilithium tetrabromonickelate(II) is represented by the linear formula Li2NiBr4 . The compound has a molecular weight of 392.19 .
Chemical Reactions Analysis
Dilithium tetrabromonickelate(II) is used as a catalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .
Physical And Chemical Properties Analysis
Dilithium tetrabromonickelate(II) is a liquid that is soluble in THF . It has a boiling point of 67°C and a density of 1.065 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications : The paper by Hua et al. (2013) discusses the use of dilithium tetrachlorocuprate(II) in the oxidative homocoupling of functionalized Grignard reagents, showcasing its catalytic efficiency in producing homocoupled products from various halides (Hua, Hu, Ren, & Zeng, 2013).
Structural Studies and Stereochemical Models : A study by Ma et al. (2013) on dilithium amide mixed aggregates in enantioselective alkylation of arylacetic acids combines X-ray crystallography, NMR spectroscopy, and computational methods to understand the structures and reactivities of these aggregates (Ma, Stivala, Wright, Hayton, Liang, Keresztes, Lobkovsky, Collum, & Zakarian, 2013).
Synthesis of Salts and Crystal Structures : The synthesis of the dilithium salt of cyanamide and its crystal structure is explored by Down et al. (1978), providing insights into the formation of dilithium salts and their properties (Down, Haley, Hubberstey, Pulham, & Thunder, 1978).
Organic Electrode Materials for Batteries : Renault et al. (2016) investigated dilithium benzenedipropiolate as a negative electrode material for lithium-ion batteries, highlighting the potential of dilithium salts in energy storage applications (Renault, Oltean, Araujo, Grigoriev, Edström, & Brandell, 2016).
Phase Transformations in Lithium Salts : Saraiva et al. (2017) conducted a study on the dilithium molybdate system, examining temperature-induced phase transformations using Raman spectroscopy. This research provides insights into the behavior of dilithium salts under varying temperatures (Saraiva, Paraguassu, Freire, Castro, Sousa, & Filho, 2017).
Safety And Hazards
Dilithium tetrabromonickelate(II) is highly flammable and causes serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is also classified as a potential carcinogen . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
dilithium;tetrabromonickel(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDNPHXGKKFIA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Li2Ni | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453236 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium tetrabromonickelate(ii) | |
CAS RN |
13826-95-4 | |
| Record name | AGN-PC-0NF0DX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | di-Lithium tetrabromonickelate(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



